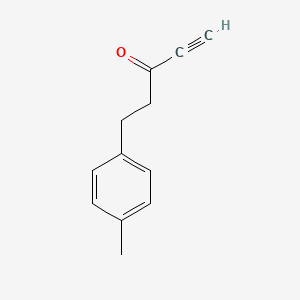
N-Acetylneuraminic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylneuraminic Acid-d3 is a derivative of N-Acetylneuraminic Acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and immune response regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetylneuraminic Acid-d3 can be synthesized through enzymatic methods. The process involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. The substrates used in this reaction are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often employs recombinant Escherichia coli strains capable of expressing the necessary enzymes. These strains are engineered to enhance the efficiency of the synthetic pathway, resulting in higher yields and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetylneuraminic Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
N-Acetylneuraminic Acid-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular recognition and signaling pathways. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for brain development. Industrially, it is used in the production of glycoproteins and glycolipids for various applications .
Mecanismo De Acción
N-Acetylneuraminic Acid-d3 exerts its effects by interacting with specific molecular targets on the cell surface. It is involved in cellular recognition events and the regulation of biological processes such as virus invasion, inflammation, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Acetylneuraminic Acid-d3 include N-Glycolylneuraminic Acid and other sialic acids. These compounds share structural similarities but differ in their functional groups and biological roles .
Uniqueness: this compound is unique due to its specific N-acetyl group at the 5-position, which imparts distinct biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H19NO9 |
|---|---|
Peso molecular |
312.29 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3 |
Clave InChI |
SQVRNKJHWKZAKO-FLZAUGDTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)



![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)



![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)
